Mycaminosyltylonolide

ribosome binding macrolide mechanism structure-activity relationship

Select Mycaminosyltylonolide (OMT) ≥98% HPLC for superior macrolide antibiotic research. This 16-membered macrolide intermediate lacks mycarose/mycinose, conferring higher bacterial ribosome affinity than tylosin and potent anti-Pasteurella activity. Validated scaffold for 23- and 9-O derivatives overcoming macrolide resistance; demonstrates colistin synergy against MDR Gram-negatives. Ideal for veterinary drug discovery and translational stalling mechanistic studies.

Molecular Formula C31H51NO10
Molecular Weight 597.7 g/mol
CAS No. 61257-02-1
Cat. No. B1235343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycaminosyltylonolide
CAS61257-02-1
Synonymsmycaminosyltylonolide
Molecular FormulaC31H51NO10
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO
InChIInChI=1S/C31H51NO10/c1-8-25-22(16-34)13-17(2)9-10-23(35)18(3)14-21(11-12-33)30(19(4)24(36)15-26(37)41-25)42-31-29(39)27(32(6)7)28(38)20(5)40-31/h9-10,12-13,18-22,24-25,27-31,34,36,38-39H,8,11,14-16H2,1-7H3/b10-9+,17-13+/t18-,19+,20-,21+,22-,24-,25-,27+,28-,29-,30-,31+/m1/s1
InChIKeyWGUJDBLMJBJUQU-VKRLOHBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycaminosyltylonolide (CAS 61257-02-1): Procurement-Ready Macrolide Antibiotic for Research and Derivative Synthesis


Mycaminosyltylonolide (5-O-mycaminosyltylonolide, OMT) is a 16-membered macrolide antibiotic consisting of the tylactone core linked to the amino sugar β-D-mycaminose at position 5. It functions as a key biosynthetic intermediate in the tylosin pathway and exerts antibacterial activity primarily against Gram-positive organisms by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit [1]. Commercially available at purities ≥98% (HPLC) , OMT serves both as a direct antibacterial research compound and as a versatile scaffold for semi-synthetic derivative development.

Why Mycaminosyltylonolide (OMT) Cannot Be Substituted with Tylosin or Other 16-Membered Macrolide Analogs in Research Applications


Within the 16-membered macrolide class, subtle structural variations produce pronounced functional divergence. Mycaminosyltylonolide lacks the mycarose and mycinose neutral sugars present in tylosin, fundamentally altering its antimicrobial spectrum, ribosomal binding properties, and biological stability. Macrolides retaining the 4'-O-mycarosyl moiety (tylosin, DMT) exhibit relatively poor activity against Pasteurella in vitro [1], whereas OMT derivatives show potent anti-Pasteurella activity. Furthermore, OMT demonstrates a higher affinity for bacterial ribosomes than tylosin while maintaining equivalent antimicrobial activity against Gram-positive bacteria [2]. The compound also exhibits unique behavior in luciferase synthesis inhibition and colistin potentiation [3], properties not shared across all tylosin-related macrolides. Substituting OMT with tylosin, desmycosin, or tylactone in research protocols would therefore yield non-equivalent experimental outcomes and potentially invalidate structure-activity relationship studies.

Mycaminosyltylonolide (CAS 61257-02-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Superior Ribosomal Binding Affinity of 20-Oxo-5-O-Mycaminosylprotylonolide Relative to Tylosin

A direct comparative study of tylosin-related compounds revealed that the 23-deoxy-demycarosyl-demycinosyl derivative 20-oxo-5-O-mycaminosylprotylonolide (a structural variant of OMT) exhibits higher affinity for bacterial ribosomes than tylosin while maintaining equivalent antimicrobial activity against Gram-positive bacteria [1]. This demonstrates that removal of the mycarose and mycinose sugars does not compromise—and may enhance—ribosomal binding capacity, a critical determinant of antibacterial potency.

ribosome binding macrolide mechanism structure-activity relationship

Differential Activity Against Pasteurella: OMT Derivatives Show Potency Where Tylosin and DMT Fail

In a systematic evaluation of three series of tylosin-related semi-synthetic derivatives, 23-modified derivatives of 5-O-mycaminosyltylonolide (OMT) demonstrated potent in vitro activity against Pasteurella and Mycoplasma species. In stark contrast, macrolides retaining the 4'-O-mycarosyl moiety—specifically tylosin and demycarosyltylosin (DMT)—exhibited relatively poor activity against Pasteurella in vitro [1]. This differential susceptibility pattern is structurally determined by the presence or absence of the mycarose sugar, a feature absent in OMT.

veterinary antibiotic Pasteurella multocida macrolide SAR

MC-352 (3,4'-Dideoxy-OMT) Demonstrates Superior Activity Against Bacteroides fragilis Compared to Erythromycin, Clarithromycin, and Rokitamycin

The in vitro activity of MC-352 (3,4'-dideoxy-5-O-mycaminosyltylonolide) was directly compared with erythromycin, clarithromycin, and rokitamycin against a panel of clinical isolates. Against Bacteroides fragilis, MC-352 was the most active agent with an MIC90 of 8 µg/mL. Against Haemophilus influenzae, MC-352 exhibited an MIC90 of 4 µg/mL, outperforming the comparator macrolides [1]. For Streptococcus pyogenes, the MC-352 MIC90 (0.12 µg/mL) was similar to erythromycin and clarithromycin and superior to rokitamycin. Against Moraxella spp., MC-352 achieved MIC ≤0.25 µg/mL.

anaerobic bacteria Bacteroides fragilis macrolide comparator

OMT Serves as Critical Scaffold for 9-O-Arylalkyloxime Derivatives with Activity Against Macrolide-Resistant Strains

9-Aryl-alkyl oxime derivatives of 5-O-mycaminosyl-tylonolide (OMT) were prepared and evaluated for activity against macrolide-resistant bacterial strains. These OMT derivatives exhibited high activity against macrolide-resistant strains, a property not inherent to unmodified OMT or tylosin [1]. Mechanistic studies revealed that these OMT-based compounds compete with erythromycin and tylosin for common or partially overlapping binding sites on the ribosome, with the extending alkyl-aryl side chain penetrating deeper into the ribosomal exit tunnel and protecting nucleoside A752 in domain II of 23S rRNA [1].

macrolide resistance ribosomal exit tunnel drug design scaffold

C-23-Modified OMT Derivative c9 Achieves MIC = 0.5 µg/mL Against S. aureus and E. coli with Low Resistance Induction

In a 2024 study evaluating C-23-modified 5-O-mycaminosyltylonolide derivatives, the lead compound designated c9 demonstrated significant antibacterial activity with an MIC of 0.5 µg/mL against both Staphylococcus aureus and Escherichia coli. This compound also exhibited excellent bactericidal efficacy and a low induction rate of drug resistance [1]. This represents a quantitative benchmark for OMT derivative optimization against clinically relevant Gram-positive and Gram-negative pathogens.

antibacterial drug discovery MIC quantification resistance development

Colistin Synergistically Potentiates OMT Antibacterial Activity Against Gram-Negative Bacteria

A 2024 study identified colistin as an effective potentiator of 5-O-mycaminosyltylonolide antibacterial activity. Colistin exhibited relatively good potentiation of OMT against Escherichia coli and Klebsiella pneumoniae. Notably, OMT was found to show significant antibacterial activity against multidrug-resistant (MDR) P. aeruginosa when combined with colistin [1]. This synergistic interaction is specific to OMT among tylosin-related macrolides and is not a general class property.

antibiotic synergy Gram-negative potentiation colistin adjuvant

Optimal Research and Industrial Use Cases for Mycaminosyltylonolide (OMT) Based on Quantitative Evidence


Veterinary Antibiotic Development Targeting Pasteurella multocida and Mycoplasma Species

OMT and its 23-modified derivatives are directly validated for developing veterinary antibiotics against Pasteurella and Mycoplasma respiratory pathogens [1]. The documented potency of OMT derivatives against these organisms—contrasted with the poor activity of tylosin and DMT—positions OMT as the preferred starting scaffold for veterinary macrolide discovery programs focused on bovine and swine respiratory disease.

Scaffold for Next-Generation Macrolides with Activity Against Resistant Gram-Positive and Gram-Negative Strains

The C-23 and C-9 positions of OMT have been extensively validated as modification sites for enhancing antibacterial spectrum and overcoming macrolide resistance. The 2024 lead compound c9 (MIC = 0.5 µg/mL against S. aureus and E. coli, low resistance induction) [2] and 9-O-arylalkyloxime derivatives (active against macrolide-resistant strains) [3] establish OMT as a privileged scaffold for medicinal chemistry optimization. Laboratories engaged in anti-infective drug discovery should procure OMT as a versatile core for structure-activity relationship campaigns.

Colistin-Adjuvant Combination Studies for Multidrug-Resistant Gram-Negative Infections

The demonstrated synergistic potentiation of OMT by colistin against MDR P. aeruginosa, E. coli, and K. pneumoniae [4] supports the use of OMT in combination therapy research programs. This is a distinctive application where tylosin and erythromycin-class macrolides have not shown comparable colistin synergy, making OMT the compound of choice for investigating macrolide-polymyxin adjuvant strategies.

Ribosomal Binding and Protein Synthesis Inhibition Mechanistic Studies

OMT and its derivatives bind to the 50S ribosomal subunit at the entrance of the nascent peptide exit tunnel, competing with erythromycin and tylosin for common or partially overlapping sites [3]. The higher ribosomal binding affinity of OMT-related compounds relative to tylosin [5] makes OMT an ideal probe for mechanistic investigations of macrolide-ribosome interactions, translational stalling, and antibiotic resistance mechanisms involving ribosomal modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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